(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol
Overview
Description
(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol is a complex organic compound characterized by its azido, benzoyloxy, and octadecenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Octadecenol Backbone: The synthesis begins with the preparation of the octadecenol backbone through a series of reactions, including hydroboration-oxidation of an alkyne to yield the desired alcohol.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Benzoylation: The hydroxyl group is then protected by benzoylation, using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reaction conditions.
Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.
Substitution: The azido group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to replace the azido group.
Major Products
Scientific Research Applications
(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to label biomolecules.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol involves its functional groups interacting with molecular targets. The azido group, for instance, can participate in bioorthogonal reactions, enabling the selective modification of biomolecules without interfering with native biological processes. The benzoyloxy group can enhance the compound’s stability and facilitate its incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
Sphingosine: (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, a structurally related compound with significant biological roles.
Ceramide: A sphingoid base amide-fatty acid-linked form, known for its role in cell signaling and apoptosis.
Phytosphingosine: (2S,3S,4R)-2-amino-1,3,4-trihydroxyalkane, another sphingoid base with distinct hydroxylation patterns.
Uniqueness
(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol is unique due to its combination of azido and benzoyloxy groups, which confer distinct reactivity and stability. This makes it a valuable tool in synthetic chemistry and bioconjugation applications, distinguishing it from other sphingoid bases and related compounds.
Properties
IUPAC Name |
[(E,2S,3R)-2-azido-1-hydroxyoctadec-4-en-3-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(23(21-29)27-28-26)31-25(30)22-18-15-14-16-19-22/h14-20,23-24,29H,2-13,21H2,1H3/b20-17+/t23-,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUYONFWESLTQS-MLQNYIGJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])OC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])OC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199929 | |
Record name | 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103348-50-1 | |
Record name | 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103348-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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